Tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate

Physicochemical Properties Drug Design Lipophilicity

Select this compound for synthesizing 3-phenyl-4-aminopiperidine-based NK1 receptor antagonists. Its validated use in literature and higher lipophilicity (LogP 3.38 vs. 2.33 for the regioisomer) optimize CNS penetration. Do NOT substitute with tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate—a niraparib intermediate—as the distinct 3-phenyl-4-amino pattern is critical for target pharmacology.

Molecular Formula C16H24N2O2
Molecular Weight 276.37 g/mol
CAS No. 632352-60-4
Cat. No. B1290008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-amino-3-phenylpiperidine-1-carboxylate
CAS632352-60-4
Molecular FormulaC16H24N2O2
Molecular Weight276.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)C2=CC=CC=C2)N
InChIInChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-9-14(17)13(11-18)12-7-5-4-6-8-12/h4-8,13-14H,9-11,17H2,1-3H3
InChIKeyKTKQDEYFBRXGAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: tert-Butyl 4-amino-3-phenylpiperidine-1-carboxylate (CAS 632352-60-4) for Targeted Synthesis


tert-Butyl 4-amino-3-phenylpiperidine-1-carboxylate (CAS 632352-60-4) is a functionalized piperidine building block characterized by a tert-butyl carbamate (Boc) protecting group, an unsubstituted 4-amino group, and a 3-phenyl substituent . It is a chiral compound used as a synthetic intermediate, particularly noted for its role as a key precursor in the development of novel neurokinin-1 (NK1) receptor antagonists . With a molecular formula of C16H24N2O2 and a molecular weight of 276.38 g/mol, its specific substitution pattern is crucial for generating a unique chemical space not easily accessed by common analogs .

Why tert-Butyl 4-amino-3-phenylpiperidine-1-carboxylate Cannot Be Replaced by Its 3-(4-Aminophenyl) Regioisomer


Substituting this compound with its closest commercial analog, tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate (CAS 875798-79-1), is not feasible due to significant differences in physicochemical properties and synthetic utility. The target compound's unique 3-phenyl-4-amino substitution pattern is essential for constructing specific piperidine-based scaffolds like NK1 receptor antagonists, whereas the 3-(4-aminophenyl) isomer is primarily used as an intermediate for niraparib [1]. The structural difference results in a marked increase in lipophilicity for the target compound, as quantified below, which can critically impact its behavior in subsequent reactions and purification steps. Using the incorrect regioisomer will lead to a different chemical entity and a failed synthetic route [2].

Quantitative Differentiation: tert-Butyl 4-amino-3-phenylpiperidine-1-carboxylate vs. Its 3-(4-Aminophenyl) Regioisomer


Enhanced Lipophilicity (LogP) of the 3-Phenyl-4-Amino Regioisomer

The target compound exhibits significantly higher calculated lipophilicity compared to its 3-(4-aminophenyl) regioisomer, a key differentiator for applications requiring increased membrane permeability or altered retention times in chromatography . The ACD/LogP value for tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate is 2.33, whereas the LogP for tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate is reported as 3.3765 [1]. This difference of over one log unit indicates a more than 10-fold difference in the partition coefficient.

Physicochemical Properties Drug Design Lipophilicity

Differentiated Purity and Supply Chain Sourcing for the 3-Phenyl-4-Amino Regioisomer

The target compound is available from specialized suppliers with a specified purity, though the market is more niche than its 3-(4-aminophenyl) counterpart. The 3-(4-aminophenyl) regioisomer is widely available from major distributors like Sigma-Aldrich in 97% purity , whereas the target compound is primarily sourced from custom synthesis or specialized chemical vendors with a typical purity of 95% [REFS-2, REFS-3]. This distinction is important for procurement, as it indicates a more specialized and potentially less commoditized supply chain.

Procurement Quality Control Supply Chain

Validated Synthetic Utility for NK1 Antagonist Development

This specific 3-phenyl-4-amino substitution pattern is a documented key intermediate for synthesizing potent and metabolically stable NK1 receptor antagonists [1]. The literature demonstrates its use in the asymmetric synthesis of compounds like N-{2-[(3R,4S)-4-({2-Methoxy-5-[5-(trifluoromethyl)-1H-tetrazol-1-yl]benzyl}amino)-3-phenyl-1-piperidinyl]-2-oxoethyl}acetamide ((+)-39), which is a highly potent antagonist [1]. This provides a clear, validated use case that is not shared by the 3-(4-aminophenyl) regioisomer, which is primarily linked to the synthesis of niraparib [2].

Medicinal Chemistry Synthetic Intermediate NK1 Antagonist

High-Value Applications for tert-Butyl 4-amino-3-phenylpiperidine-1-carboxylate Based on Evidence


Synthesis of CNS-Penetrant NK1 Receptor Antagonists

This compound is the preferred starting material for any project aiming to synthesize 3-phenyl-4-aminopiperidine-based NK1 receptor antagonists. Its validated use in the literature [1] and its higher lipophilicity (LogP = 3.3765 vs. 2.33 for the regioisomer) make it a more suitable scaffold for optimizing CNS penetration [2], a key requirement for targeting central NK1 receptors involved in pain, depression, and inflammation.

Differentiating from Niraparib-Related Synthesis Pathways

Procurement for projects specifically targeting non-PARP inhibitor pathways should prioritize this compound. Its documented role in NK1 antagonist synthesis [1] clearly distinguishes it from the 3-(4-aminophenyl) regioisomer, which is the established intermediate for the PARP inhibitor niraparib [3]. Selecting this compound ensures the synthetic route is aligned with the correct target pharmacology.

Optimizing Lipophilic Building Blocks for Library Synthesis

In the construction of combinatorial libraries or parallel synthesis efforts requiring a lipophilic piperidine core, this compound offers a quantitatively validated advantage. Its calculated LogP of 3.3765 [2] provides a clear differentiation from more polar analogs. This property can be exploited to tune the overall physicochemical profile of lead compounds, potentially improving their permeability or target engagement in lipophilic environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.